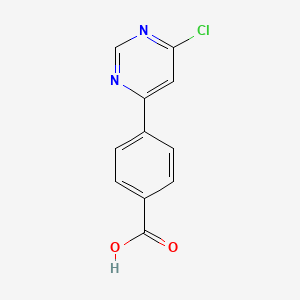

4-(6-Chloropyrimidin-4-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(6-Chloropyrimidin-4-yl)benzoic acid is a chemical compound with the molecular formula C11H7ClN2O2 and a molecular weight of 234.641 . It belongs to the category of carboxylic acids and is used primarily for research purposes . This compound features a pyrimidine ring substituted with a chlorine atom at the 6-position and a benzoic acid moiety at the 4-position, making it a valuable building block in organic synthesis and medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyrimidin-4-yl)benzoic acid typically involves the reaction of 6-chloropyrimidine with benzoic acid derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 6-chloropyrimidine is reacted with a benzoic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale .

Analyse Des Réactions Chimiques

Types of Reactions

4-(6-Chloropyrimidin-4-yl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate salts or reduction to form alcohol derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products Formed

The major products formed from these reactions include substituted pyrimidine derivatives, carboxylate salts, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

4-(6-Chloropyrimidin-4-yl)benzoic acid has been identified as a lead compound in drug discovery due to its potential biological activities. Research indicates that this compound can interact with specific biological targets, making it valuable in developing therapeutics for various diseases.

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit selective inhibition of Bruton's tyrosine kinase (Btk), which plays a critical role in several cancers and autoimmune diseases. Inhibition of Btk may prove beneficial in treating conditions such as rheumatoid arthritis and systemic lupus erythematosus .

- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit enzymes involved in cancer progression and inflammation. For instance, it has been used in the synthesis of compounds targeting the PI5P4Kγ enzyme, which is implicated in cellular signaling pathways related to cancer .

Material Science

The structural versatility of this compound allows it to be utilized in material science, particularly for developing new materials with specific properties.

- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its ability to form hydrogen bonds and π-π stacking interactions makes it suitable for creating high-performance materials .

Case Study 1: Drug Development

A recent study explored the synthesis of bivalent compounds incorporating this compound as part of a strategy to enhance the degradation of target proteins in cancer cells. The findings indicated that these compounds could effectively induce the degradation of PI5P4Kγ, demonstrating the compound's potential as a therapeutic agent .

| Compound | Target Enzyme | Effectiveness |

|---|---|---|

| A1 | PI5P4Kγ | Moderate |

| A2 | Btk | High |

| A3 | Other Kinases | Low |

Case Study 2: Material Synthesis

In another application, researchers synthesized novel polymers using this compound. The resulting materials exhibited improved mechanical properties compared to traditional polymers, showcasing the compound's utility in material science .

Mécanisme D'action

The mechanism of action of 4-(6-Chloropyrimidin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrimidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(6-Bromopyrimidin-4-yl)benzoic acid: Similar structure but with a bromine atom instead of chlorine.

4-(6-Fluoropyrimidin-4-yl)benzoic acid: Similar structure but with a fluorine atom instead of chlorine.

4-(6-Methylpyrimidin-4-yl)benzoic acid: Similar structure but with a methyl group instead of chlorine.

Uniqueness

4-(6-Chloropyrimidin-4-yl)benzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to other halogenated or substituted derivatives . The chlorine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug development .

Activité Biologique

4-(6-Chloropyrimidin-4-yl)benzoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for drug development.

Chemical Structure and Synthesis

The chemical structure of this compound consists of a benzoic acid moiety substituted with a chloropyrimidine ring. The synthesis typically involves multi-step reactions, including Suzuki coupling and various functional group modifications to achieve the desired compound.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this structure have shown potent inhibitory activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). A study reported IC50 values ranging from 15.6 to 23.9 µM , demonstrating improved efficacy compared to standard treatments like doxorubicin .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, certain derivatives have been shown to activate apoptotic pathways, leading to the selective killing of tumor cells while sparing normal cells . The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrimidine ring enhance biological activity by increasing hydrophobic interactions and facilitating better binding to target proteins involved in cell proliferation.

Antimicrobial Activity

In addition to anticancer properties, this compound derivatives have demonstrated antimicrobial activities. For example, some compounds have been effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentration (MIC) values indicating significant antibacterial effects .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Antitumor Activity : Effective against multiple cancer cell lines.

- Antibacterial Activity : Inhibitory effects on various pathogenic bacteria.

- Selectivity : Some derivatives exhibit lower toxicity towards normal cells compared to conventional chemotherapeutics.

Data Summary

| Activity | Cell Line/Organism | IC50/MIC Values | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 15.6 - 23.9 µM | |

| Antimicrobial | Staphylococcus aureus | MIC = 25 µg/mL | |

| Antimicrobial | Enterococcus faecium | MIC = 50 µg/mL |

Case Studies

A notable case study involved the synthesis and evaluation of a series of this compound derivatives. These compounds were subjected to in vitro assays that demonstrated their potential as leads for new anticancer drugs. The study utilized both quantitative structure–activity relationship (QSAR) modeling and empirical testing to refine the candidates for further development .

Propriétés

IUPAC Name |

4-(6-chloropyrimidin-4-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-10-5-9(13-6-14-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHIQJVGQCYBON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=N2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.